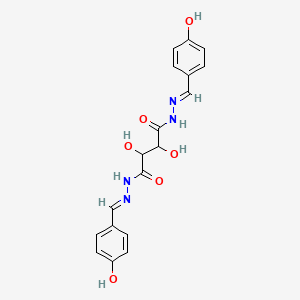![molecular formula C16H25NO5 B6046658 N-[2-(3,5-dimethylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B6046658.png)
N-[2-(3,5-dimethylphenoxy)ethyl]-1-butanamine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,5-dimethylphenoxy)ethyl]-1-butanamine oxalate, commonly known as DMPEA-Bu, is a chemical compound used in scientific research. It is a selective agonist for the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor found in the brain and other tissues. TAAR1 is involved in the regulation of neurotransmitter systems, including dopamine, serotonin, and norepinephrine. DMPEA-Bu has been studied for its potential therapeutic applications and as a tool for understanding TAAR1 function.
Mecanismo De Acción
DMPEA-Bu acts as a selective agonist for N-[2-(3,5-dimethylphenoxy)ethyl]-1-butanamine oxalate, binding to the receptor and activating downstream signaling pathways. This compound is thought to modulate the activity of monoamine transporters, leading to changes in neurotransmitter release. DMPEA-Bu has been shown to increase dopamine and serotonin release in the brain, suggesting that it may have potential therapeutic applications for psychiatric disorders.
Biochemical and Physiological Effects:
DMPEA-Bu has been shown to have a range of biochemical and physiological effects. In addition to increasing dopamine and serotonin release, it has been shown to increase locomotor activity and induce hyperthermia in rodents. DMPEA-Bu has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of DMPEA-Bu for lab experiments is its selectivity for N-[2-(3,5-dimethylphenoxy)ethyl]-1-butanamine oxalate, which allows for the specific activation of this receptor. However, DMPEA-Bu has limitations as well. It has a relatively short half-life in vivo, which may limit its usefulness for long-term studies. Additionally, its effects may be influenced by factors such as age, sex, and genetic background.
Direcciones Futuras
There are several potential future directions for research on DMPEA-Bu and N-[2-(3,5-dimethylphenoxy)ethyl]-1-butanamine oxalate. One area of interest is the role of this compound in addiction and substance abuse. DMPEA-Bu has been shown to reduce drug-seeking behavior in rodents, suggesting that it may have potential as a treatment for addiction. Another area of interest is the development of more selective this compound agonists, which could be used to further investigate the role of this receptor in neurotransmitter regulation and behavior. Finally, the potential therapeutic applications of DMPEA-Bu and other this compound agonists for psychiatric disorders such as depression and anxiety should be explored further.
Métodos De Síntesis
The synthesis of DMPEA-Bu involves several steps, including the reaction of 3,5-dimethylphenol with ethylene oxide to form 2-(3,5-dimethylphenoxy)ethanol. This intermediate is then reacted with 1-chlorobutane to form N-(2-(3,5-dimethylphenoxy)ethyl)butan-1-amine. The final step involves the formation of the oxalate salt of DMPEA-Bu through reaction with oxalic acid.
Aplicaciones Científicas De Investigación
DMPEA-Bu has been used in scientific research to investigate the role of N-[2-(3,5-dimethylphenoxy)ethyl]-1-butanamine oxalate in the brain and other tissues. It has been shown to activate this compound in vitro and in vivo, leading to changes in neurotransmitter release and behavior. DMPEA-Bu has also been used to study the effects of this compound activation on drug addiction, depression, and other psychiatric disorders.
Propiedades
IUPAC Name |
N-[2-(3,5-dimethylphenoxy)ethyl]butan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO.C2H2O4/c1-4-5-6-15-7-8-16-14-10-12(2)9-13(3)11-14;3-1(4)2(5)6/h9-11,15H,4-8H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVMXIDBHXOCEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOC1=CC(=CC(=C1)C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-tert-butyl-4-[3-(2-propyn-1-yloxy)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6046578.png)

![2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6046587.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-1,2,5-thiadiazole-3-carboxamide](/img/structure/B6046594.png)
![2-(4-methoxyphenyl)-N-({1-[(2-methyl-1H-indol-3-yl)methyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6046595.png)
![2-(4-{[4-(4-chlorophenyl)-1-phthalazinyl]amino}phenoxy)acetamide](/img/structure/B6046602.png)
![methyl 3-{[(2-tert-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate](/img/structure/B6046608.png)
![1-(1-azocanyl)-3-[2-methoxy-5-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6046621.png)
![4-[3-(2,2-dichloro-1-methylcyclopropyl)-2-propyn-1-yl]morpholine](/img/structure/B6046627.png)
![5-[(4-methoxyphenyl)amino]-3-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)imidazolidine-2,4-dione](/img/structure/B6046629.png)
![N~2~,N~2~-diethyl-N~1~-[1-(2-fluorobenzyl)-3-piperidinyl]-N~1~-methylglycinamide](/img/structure/B6046636.png)


![N-[4-(4-morpholinyl)phenyl]-N'-(4-phenoxyphenyl)thiourea](/img/structure/B6046659.png)